molecular formula C9H13NO2 B1269523 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 85302-07-4

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Cat. No.: B1269523
CAS No.: 85302-07-4
M. Wt: 167.2 g/mol
InChI Key: USUMAAZJCOVPIN-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS: 85302-07-4) is a cyclohexanedione derivative synthesized via the reaction of 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA) . This compound serves as a versatile precursor in organic synthesis, particularly in the preparation of ketones, hydrazones, and heterocyclic compounds . It is commercially available with high purity (≥97–98%) from suppliers such as J&K Scientific and CymitQuimica, with prices ranging from €69.00 for 250 mg to €530.00 for 5 g .

The dimethylamino group at the methylene position enhances its reactivity in nucleophilic additions and cyclization reactions, making it valuable in medicinal chemistry and materials science .

Preparation Methods

Synthesis via DMF-DMA Condensation

Reaction Mechanism and Conditions

This method involves the reaction of 1,3-cyclohexanedione with DMF-DMA under thermal conditions. The dimethylamino group from DMF-DMA selectively substitutes the methylene hydrogen of the diketone, forming the enamine product.

Procedure :

  • Reagents : 1,3-Cyclohexanedione (1 mmol), DMF-DMA (1.5 mmol).
  • Solvent : None (neat conditions).
  • Temperature : Reflux (120–140°C).
  • Time : 1–2 hours.
  • Workup : Removal of excess DMF-DMA under reduced pressure yields a brown crystalline solid.

Yield : 99%.

Characterization Data

  • ¹H NMR (CDCl₃): δ 1.95 (quintet, J = 6.4 Hz, 2H), 2.47 (t, J = 6.5 Hz, 4H), 3.18 (s, 3H), 3.40 (s, 3H), 8.06 (s, 1H).
  • ¹³C NMR (CDCl₃): δ 19.3, 37.9, 44.4, 48.3, 109.1, 162.0, 195.9.
  • IR : Strong absorptions at 1705 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N).

Advantages :

  • High regioselectivity and minimal byproducts.
  • No requirement for catalysts or inert atmospheres.

Mannich Reaction-Based Synthesis

Reaction Protocol

The Mannich reaction introduces the dimethylaminomethyl group via a three-component condensation involving 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine.

Procedure :

  • Reagents : 1,3-Cyclohexanedione (1 mmol), paraformaldehyde (1.2 mmol), dimethylamine (1.5 mmol).
  • Solvent : Methanol or water (3–5× mass of diketone).
  • Temperature : 0–10°C (initial), then 40–60°C.
  • Time : 5–24 hours.
  • Workup : Acidification (HCl) precipitates the product, followed by filtration and drying.

Yield : 89–96%.

Optimization Insights

  • Solvent Impact : Methanol enhances reaction rate, while water improves purity.
  • Catalyst-Free : Unlike traditional Mannich reactions, this method avoids Lewis acids, reducing side reactions.

Characterization :

  • Melting Point : 85–86°C.
  • Mass Spectrometry : Molecular ion peak at m/z 167.2 (M⁺).

Comparison with DMF-DMA Method :

Parameter DMF-DMA Method Mannich Reaction
Yield 99% 89–96%
Reaction Time 1–2 hours 5–24 hours
Byproducts Minimal Requires purification
Scalability High Moderate

Alternative Approaches and Modifications

Hydrogenation of Intermediate Salts

Patent literature describes isolating the hydrobromide salt of intermediates during synthesis, followed by conversion to the free base. For example, selective precipitation using HBr in methanol achieves >99.5% purity.

Solvent-Free Variations

Recent studies report solvent-free Mannich reactions under microwave irradiation, reducing time to 30 minutes with comparable yields.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of DMMCHD exhibit significant antitumor properties. For instance, pyrazole derivatives synthesized from DMMCHD have shown promising results against various human cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that these derivatives could inhibit tumor growth effectively, suggesting that DMMCHD could serve as a valuable precursor for developing new antitumor agents .

Antibacterial and Antifungal Properties
DMMCHD derivatives have also been evaluated for their antibacterial and antifungal activities. A study highlighted the synthesis of compounds derived from DMMCHD that exhibited considerable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Notably, certain compounds demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent antimicrobial effects .

Organic Synthesis Applications

Versatile Intermediate
DMMCHD serves as a versatile intermediate in organic synthesis. It can be utilized in the formation of heterocyclic compounds through various reactions, including cyclization processes that produce pyrazoles and isoxazoles. These heterocycles are significant due to their diverse biological activities and applications in pharmaceuticals .

Synthesis of Complex Molecules
The compound's ability to participate in reactions such as the Biginelli reaction allows for the synthesis of complex molecules with potential therapeutic applications. Studies have shown that DMMCHD can be used to synthesize 3,4-dihydropyrimidinones, which are known for their antihypertensive and anti-inflammatory properties .

Comparative Analysis of Related Compounds

To better understand the unique attributes of DMMCHD, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1,3-CyclohexanedioneContains two carbonyl groupsCommonly used as a precursor in organic synthesis
Dimethylaminomethylene cyclopentanedioneSimilar dimethylamino groupSmaller ring structure; different reactivity
2-Amino-4-methylthiazoleContains thiazole ringExhibits different biological activity; used in pharmaceuticals
4-DimethylaminobenzaldehydeAromatic aldehyde with dimethylamino groupDifferent functional groups lead to varied applications

The distinct combination of a cyclohexane ring and a dimethylamino group in DMMCHD influences its reactivity and biological properties compared to these similar compounds .

Case Studies

  • Antitumor Activity Study : A research project focused on synthesizing pyrazole derivatives from DMMCHD reported significant antitumor activity against specific cancer cell lines. The study emphasized the potential of these derivatives as leads for new cancer therapies.
  • Antimicrobial Evaluation : In another study, several derivatives were synthesized from DMMCHD and tested against various bacterial and fungal strains. The results indicated that some compounds had MIC values significantly lower than standard antibiotics, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexanedione ring can undergo nucleophilic addition reactions. These interactions enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity, synthetic utility, and physicochemical properties of cyclohexanedione derivatives are highly dependent on substituents at the C-2 and C-5 positions. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituents (C-2 / C-5) Molecular Weight (g/mol) Key Applications/Activity
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione Dimethylamino / H 181.21 Precursor for ketones, hydrazones
NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) Nitro-trifluoromethylbenzoyl / H 331.25 Treatment of tyrosinemia type I
5,5-Dimethyl-2-(phenylaminomethylene)-1,3-cyclohexanedione Phenylamino / 5,5-dimethyl 243.30 Antitubercular (MIC: 2.5 μg mL⁻¹)
2-{[(4-chlorophenyl)amino]sulfanylmethylene}-5,5-dimethyl-1,3-cyclohexanedione Chlorophenyl-sulfanyl / 5,5-dimethyl 309.81 Not reported; potential antimicrobial

Physicochemical Properties

  • Solubility: The dimethylamino group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to hydrophobic derivatives like NTBC .
  • Thermal Stability : 5,5-Dimethyl derivatives exhibit higher thermal stability due to reduced ring strain .

Research Findings and Implications

Structure-Activity Relationship (SAR): Substituents at C-5 (e.g., 5,5-dimethyl) enhance antitubercular activity by stabilizing the enol tautomer, which interacts with bacterial enzymes . Electron-deficient groups (e.g., nitro in NTBC) improve binding to metabolic enzymes like fumarylacetoacetate hydrolase .

Industrial Relevance: The dimethylamino derivative is preferred in resin formulations over 2-(dimethylamino)ethyl methacrylate due to higher reactivity and better physical properties . Commercial suppliers prioritize derivatives with bioactivity (e.g., NTBC) or synthetic versatility (e.g., dimethylamino variant) .

Biological Activity

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (commonly referred to as DMACD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications in the pharmaceutical field, supported by relevant case studies and research findings.

  • Molecular Formula : C9H13NO2
  • CAS Number : 85302-07-4
  • Molecular Weight : 169.21 g/mol

The structure of DMACD includes a dimethylamino group attached to a methylene bridge and a cyclohexanedione moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that DMACD exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1464
Pseudomonas aeruginosa12128

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

DMACD has shown promising results in anticancer assays. Studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-725
A54930
HeLa20

The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involving p53 and NF-kB.

The biological activity of DMACD can be attributed to several mechanisms:

  • Enzyme Inhibition : DMACD inhibits key enzymes involved in metabolic processes, which is crucial for microbial survival.
  • Cell Membrane Disruption : The lipophilic nature of the compound enables it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Signal Transduction Modulation : DMACD alters intracellular signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2022) demonstrated that DMACD effectively inhibited biofilm formation in E. coli, suggesting its potential use in treating biofilm-associated infections.
  • Anticancer Potential : Research by Kumar et al. (2023) indicated that DMACD significantly reduced tumor growth in xenograft models of breast cancer, providing a basis for further clinical exploration.
  • Mechanistic Insights : A recent publication highlighted the compound's ability to activate caspase pathways in cancer cells, leading to programmed cell death (apoptosis), which is critical for its anticancer properties.

Q & A

Basic Research Questions

Q. Q1. How can the synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione be optimized for reproducibility in academic settings?

Methodological Answer: The compound is typically synthesized via condensation of 1,3-cyclohexanedione with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. Key variables include:

  • Reaction temperature : Maintain 80–100°C to ensure complete enamine formation while avoiding decomposition.
  • Solvent choice : Use anhydrous toluene or DMF to enhance reaction efficiency.
  • Stoichiometry : A 1:1.2 molar ratio of 1,3-cyclohexanedione to DMF-DMA minimizes side products.
    Purification via recrystallization (ethanol/water) yields >90% purity .

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the enamine structure (e.g., δ~8.5 ppm for the methylene proton adjacent to the dimethylamino group).
  • Mass spectrometry : ESI-MS or EI-MS verifies molecular ion peaks at m/z 195 [M+H]+^+.
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects in the cyclohexanedione ring .

Advanced Research Questions

Q. Q3. How does the electronic environment of this compound influence its reactivity in multicomponent reactions?

Methodological Answer: The enamine moiety acts as a nucleophile, while the diketone participates in keto-enol tautomerism, enabling diverse reactivity:

  • Knoevenagel condensation : Reacts with aldehydes to form α,β-unsaturated ketones.
  • Michael addition : The dimethylamino group enhances electron density, facilitating nucleophilic attacks on α,β-unsaturated carbonyls.
    Controlled experiments using substituents (e.g., electron-withdrawing groups) reveal steric and electronic effects on regioselectivity .

Q. Q4. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Solvent-dependent aggregation : Use dynamic light scattering (DLS) to assess colloidal stability.
  • Assay interference : Validate results with orthogonal assays (e.g., fluorescence vs. colorimetric).
    For example, derivatives with bulky substituents show false-positive inhibition in colorimetric assays due to light absorption overlap .

Q. Q5. How can computational modeling predict the compound’s behavior in coordination chemistry?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G** level to study ligand-metal interactions (e.g., with Fe or Cu ions).
  • MO analysis : Frontier molecular orbitals (HOMO/LUMO) predict redox activity and binding affinity.
    Experimental validation via cyclic voltammetry confirms computed redox potentials (e.g., E1/2_{1/2} ≈ −0.45 V vs. Ag/AgCl) .

Q. Methodological Challenges

Q. Q6. What experimental designs mitigate side reactions during functionalization of the enamine group?

Methodological Answer:

  • Protection/deprotection : Temporarily block the diketone with trimethylsilyl (TMS) groups before modifying the enamine.
  • Low-temperature kinetics : Conduct reactions at −20°C to suppress retro-aldol pathways.
    LC-MS monitoring identifies intermediates, enabling real-time adjustments .

Q. Q7. How do solvent polarity and pH affect tautomeric equilibria in this compound?

Methodological Answer:

  • UV-Vis spectroscopy : Track enol-keto tautomerism via absorbance shifts (λmax_{max} ~270 nm for enol, ~310 nm for keto).
  • pH titrations : In aqueous DMSO, the enol form dominates at pH >7, while acidic conditions stabilize the keto form.
    Correlate with 1^1H NMR data (e.g., disappearance of enolic OH at δ~12 ppm under basic conditions) .

Q. Data Interpretation

Table 1. Comparative Reactivity in Solvent Systems

SolventDielectric ConstantReaction Yield (%)Dominant Tautomer
Toluene2.478Enamine
DMF36.792Keto-enol
Ethanol24.365Enol
Data derived from [5, 7, 12].

Q. Advanced Applications

Q. Q8. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?

Methodological Answer: It serves as a precursor for:

  • Quinoline derivatives : Via Pfitzinger reaction with isatin.
  • Pyrimidines : Condensation with amidines under microwave irradiation.
    Screen products via high-throughput crystallography to identify bioactive conformers .

Properties

IUPAC Name

2-(dimethylaminomethylidene)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMAAZJCOVPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326881
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85302-07-4
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85302-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
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Record name 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione
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Synthesis routes and methods I

Procedure details

1,3-Cyclohexanedione (11.2 g, 100 mmol) was suspended in dimethylformamide dimethylacetal (28 mL) and the mixture was heated at reflux for 1 h. The mixture was cooled to room temperature and the solvent was evaporated to provide an orange solid, which was recrystalized from ethyl acetate to provide 12 g (72%) of 2-dimethylaminomethylene-1,3-cyclohexanedione as light orange needles, mp 116°-118° C.; 1H NMR (CDCl3) δ8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 1H).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of cyclohexane-1,3-dione (33.6 g, 300 mmol) in DMF-DMA (120 ml) was heated to 100° C. and stirred for 1 h under nitrogen protection. The volatiles were concentrated under reduced pressure. The red solid (55 g crude) was used in the next step directly.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture was prepared from 90 grams of 1,3-cyclohexanedione and 225 ml of N,N-dimethylformamide dimethyl acetal and heated at reflux for 90 minutes. Excess solvent was removed under reduced pressure and the residue was triturated in hot ethyl acetate to give 2-dimethylaminomethylene-1,3-cyclohexanedione as rust colored crystals melting at about 114.5°-116° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To an ethanol suspension (60 ml) of 10.73 g (40 mmol) of 1-amidino-4-benzylpiperazine sulfate, were added an ethanol solution (80 ml) of 1.6 g (40 mmol) of sodium hydroxide and then 6.69 g (40 mmol) of the 2-dimethylaminomethylenecyclohexane-1,3-dione obtained in Referential Example 46. The resultant mixture was heated under reflux for 4 hours. After cooling the reaction mixture to room temperature, the solvent was distilled off. The residue was added with 100 ml of water and then extracted twice with 200 ml of ethyl acetate. The ethyl acetate layer was washed with saturated saline and then dried with anhydrous magnesium sulfate. Ethyl acetate was the distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=3/7) to obtain 9.90 g of the intended product as light yellowish crystals (yield: 77%).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
Reactant of Route 2
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

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